Product packaging for Heart total extract (bovine)(Cat. No.:CAS No. 86088-90-6)

Heart total extract (bovine)

Cat. No.: B8822545
CAS No.: 86088-90-6
M. Wt: 418.4 g/mol
InChI Key: LEUVNNTZEXELFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of Cardiac Tissue Extracts in Biomedical Research

The use of tissue extracts in biomedical research has a long history, rooted in early efforts to understand the fundamental building blocks of life. In the context of cardiac research, extracts from heart tissue have been invaluable for investigating the unique physiology and biochemistry of the myocardium. thermofisher.com Initially, crude extracts were used to study muscle contraction and metabolic processes. Over time, the focus shifted to using these extracts as a source for isolating and characterizing specific biomolecules such as proteins, lipids, and metabolites. Bovine heart tissue became a common source material due to its availability and the large size of the organ, which facilitates the extraction of significant quantities of biomolecules for detailed study. researchgate.net This approach has been instrumental in building a foundational understanding of cardiac cell biology, from the function of individual enzymes to the complex interplay of metabolic pathways. nih.gov

Evolution of Research Paradigms for Bovine Heart Total Extract

The research paradigm for bovine heart total extract has evolved significantly with technological advancements. Early research focused on the organ and its tissues as a whole, with extracts representing a complex mixture of all soluble components. thermofisher.com The primary goal was often to observe a specific physiological effect or to isolate a single active substance. However, the advent of high-throughput analytical techniques, such as mass spectrometry-based proteomics, lipidomics, and metabolomics, has revolutionized the field. nih.gov The paradigm has shifted from a "black box" approach to a systems biology perspective, where the total extract is seen as a representation of the heart's molecular landscape. nih.govnih.gov Modern research now aims to comprehensively identify and quantify the multitude of components within the extract to understand how they collectively contribute to cardiac function and disease. nih.gov This has led to the use of bovine heart total extract as a standard biological material for developing and validating new analytical methods in lipidomics and proteomics. nih.govbiorxiv.org

Fundamental Academic and Biotechnological Relevance of Bovine Heart Total Extract Studies

Studies involving bovine heart total extract hold significant academic and biotechnological relevance. Academically, it serves as a crucial model system for cardiovascular research. For instance, mitochondria isolated from bovine heart are a primary tool for studying cellular respiration, ATP synthesis, and the effects of various compounds on mitochondrial function. nih.gov The detailed biochemical characterization of the extract provides a reference map for the cardiac proteome, lipidome, and metabolome, which is essential for comparative studies in disease models. biorxiv.orgiastatedigitalpress.com

From a biotechnological standpoint, bovine heart is a source of important biomaterials. For example, bovine pericardium is used to manufacture bioprosthetic heart valves. researchgate.net Furthermore, the components identified within the extract, such as specific enzymes and lipids, have potential applications. Cytochrome c oxidase, an enzyme isolated from bovine heart, is a key component in studies of the mitochondrial electron transport chain. nih.gov The lipid components, particularly cardiolipin (B10847521), are critical for mitochondrial membrane integrity and function, making the extract a valuable source for research into mitochondrial-related diseases. frontiersin.orgnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

86088-90-6

Molecular Formula

C21H27N2O5P

Molecular Weight

418.4 g/mol

IUPAC Name

2-[[3,6-bis(dimethylamino)-9H-xanthen-9-yl]-ethoxyphosphoryl]acetic acid

InChI

InChI=1S/C21H27N2O5P/c1-6-27-29(26,13-20(24)25)21-16-9-7-14(22(2)3)11-18(16)28-19-12-15(23(4)5)8-10-17(19)21/h7-12,21H,6,13H2,1-5H3,(H,24,25)

InChI Key

LEUVNNTZEXELFU-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC(=O)O)C1C2=C(C=C(C=C2)N(C)C)OC3=C1C=CC(=C3)N(C)C

Origin of Product

United States

Methodological Approaches for Bovine Heart Total Extract Preparation and Analysis

Extraction Techniques for Bovine Heart Total Extract Components

The initial and most critical stage in studying the molecular composition of the bovine heart is the extraction process. The choice of extraction technique is dictated by the target molecules and their physicochemical properties. Various methods have been developed and optimized to efficiently isolate different classes of compounds from the dense and complex cardiac muscle matrix.

Acid and Alkaline Solubilization Methodologies

Acid and alkaline solubilization are effective methods for extracting proteins, particularly myofibrillar proteins, from bovine heart tissue. researchgate.netresearchgate.net These techniques leverage the pH-dependent solubility of proteins to separate them from other tissue components. dss.go.th

In acid solubilization , the heart tissue is homogenized and subjected to a low pH environment, typically between pH 2.5 and 3.5. dss.go.th This acidic condition solubilizes the muscle proteins, allowing for their separation from insoluble components like connective tissue and lipids through centrifugation. dss.go.th Studies have shown that protein solubility is greatest at a pH of 2.5. dss.go.th The isoelectric point, the pH at which a protein has no net electrical charge and is least soluble, is an important consideration. For bovine heart proteins, the isoelectric point is around pH 5.5, and adjusting the pH to this value can be used to precipitate and recover the solubilized proteins. dss.go.th

Conversely, alkaline solubilization involves raising the pH of the homogenized tissue to a range of 10.5 to 11.5. dss.go.th Similar to the acid method, this high pH solubilizes the proteins, which can then be separated and subsequently precipitated by adjusting the pH back to their isoelectric point. researchgate.nete-fas.org Research has indicated that a pH of 11 yields the highest protein solubility. dss.go.th

Both acid and alkaline methods have been shown to be effective in reducing the content of fat, collagen, and cholesterol in the resulting protein extracts. researchgate.net Comparative studies have found that both techniques can recover a significant percentage of the total protein from bovine heart, with recovery rates between 51.53% and 55.74%. researchgate.netresearchgate.net

A study comparing the two methods found that while both produced protein extracts with good gelling properties, the gels from alkaline-solubilized extracts exhibited lower cooking loss. researchgate.net The choice between acid and alkaline solubilization can depend on the desired functional properties of the final protein extract.

Solvent-Based Extraction Protocols (e.g., Chloroform (B151607):Methanol (B129727), Methyl-tert-butyl Ether, Dichloromethane)

Solvent-based extraction is a primary method for isolating lipids and other lipophilic compounds from bovine heart tissue. The selection of the solvent system is critical and is based on the polarity of the target lipids.

A widely used method is the chloroform:methanol extraction. avantiresearch.comcdnsciencepub.com This procedure involves homogenizing the wet tissue with a mixture of chloroform and methanol, which forms a single phase with the water present in the tissue. cdnsciencepub.com Subsequent addition of chloroform and water leads to a phase separation, with the lower chloroform layer containing the lipids and the upper aqueous methanol layer containing the non-lipid components. cdnsciencepub.com This technique is effective for obtaining a total lipid extract. avantiresearch.com For more specific applications, a polar lipid extract can be derived from the total extract by precipitating it with acetone (B3395972) and then extracting the acetone-insoluble material with diethyl ether. avantiresearch.com

Another approach involves the use of methyl-tert-butyl ether (MTBE) . This solvent is often used in high-throughput lipidomics studies. mdpi.com An aqueous wash is typically included in the protocol to improve the purity of the lipid extract. mdpi.com

Dichloromethane (B109758) is another solvent employed for lipid extraction, often in combination with methanol. mdpi.com A mixture of dichloromethane, methanol, and triethylammonium (B8662869) chloride (3:1:0.005) with an aqueous wash has been identified as a highly efficient method for high-throughput lipid extraction from various biological samples, including heart tissue homogenates. mdpi.comresearchgate.net Comparative studies have suggested that solvent systems containing a chlorinated solvent like dichloromethane may be more effective for lipid extraction than those with an ethereal solvent like MTBE. mdpi.com

The "BUME" method, which utilizes a butanol:methanol (3:1, v/v) mixture, is another automated homogenization procedure used for extracting lipids from freeze-dried heart tissue. nih.gov This method has shown comparable or even slightly better results for most lipids when compared to the classic Folch procedure (a chloroform:methanol based method), with significantly improved recovery for certain phospholipids (B1166683). nih.gov

Comparison of Solvent-Based Extraction Methods for Bovine Heart

MethodSolvent SystemKey FeaturesTypical Application
Folch/Bligh & Dyer TypeChloroform:MethanolForms a biphasic system to separate lipids from non-lipid components. cdnsciencepub.comTotal lipid extraction. avantiresearch.com
MTBE MethodMethyl-tert-butyl EtherOften includes an aqueous wash; suitable for high-throughput analysis. mdpi.comLipidomics. mdpi.com
DMT MethodDichloromethane:Methanol:Triethylammonium chlorideHighly efficient for high-throughput lipid extraction. mdpi.comresearchgate.netHigh-throughput lipidomics. mdpi.comresearchgate.net
BUME MethodButanol:MethanolAutomated procedure, particularly effective for certain phospholipids. nih.govLipid extraction from freeze-dried tissue. nih.gov

Enzymatic Hydrolysis for Bioactive Peptide and Protein Generation

Enzymatic hydrolysis is a targeted method used to break down proteins in bovine heart tissue into smaller peptides and amino acids. mdpi.comnih.gov This process can improve the functional and nutritional properties of the protein-containing products and is a key technique for generating bioactive peptides. mdpi.com These peptides can exhibit various biological activities, including antioxidant and antihypertensive properties. pakjas.com.pk

The choice of enzyme is crucial and depends on the desired characteristics of the final hydrolysate. nih.gov Common proteolytic enzymes used include papain, pepsin, trypsin, and various protease complexes. mdpi.comnih.gov The conditions of hydrolysis, such as time, temperature, and pH, are carefully controlled to optimize the degree of hydrolysis and the profile of the resulting peptides. pakjas.com.pk

For instance, studies have shown that prolonged hydrolysis time can enhance the antioxidant activity of the generated peptides. mdpi.com In one study, bovine heart hydrolysates treated with papain for 24 hours exhibited significant antioxidant properties. mdpi.com The degree of hydrolysis has been observed to be lower in heart tissue compared to other organs like the liver, with values ranging from 3.51% to 20.23% over an 8-hour period. pakjas.com.pk

It has been noted that peptides with antihypertensive properties are often generated from the hydrolysis of proteins like actin and myosin. pakjas.com.pk The use of enzymes like papain can lead to the production of low molecular weight peptides with these beneficial characteristics. pakjas.com.pk

Subcellular Fractionation and Organelle-Specific Extraction Techniques

To investigate the molecular composition of specific cellular compartments within the bovine heart, subcellular fractionation techniques are employed. ahajournals.org This approach involves disrupting the cells and then separating the various organelles based on their physical properties, such as size, density, and charge. ahajournals.org

The process typically begins with the homogenization of the heart tissue to break open the cells. ahajournals.org The resulting homogenate is then subjected to differential centrifugation, a process that separates organelles into different fractions by spinning them at progressively higher speeds. nih.gov A typical fractionation scheme might yield fractions enriched in:

Nuclei, heavy mitochondria, and plasma membranes (at lower speeds, ~1,000 x g). nih.gov

Lighter mitochondria, lysosomes, and peroxisomes (at intermediate speeds, ~5,000 x g). nih.gov

Microsomes (fragments of the endoplasmic reticulum) and other small vesicles (at high speeds, ~100,000 x g). nih.gov

The remaining soluble portion is the cytosol. ahajournals.org

For higher purity, density-gradient centrifugation is often used. nih.gov In this method, the homogenate is layered on top of a solution with a density gradient (e.g., using sucrose (B13894), Percoll, or Ficoll), and centrifugation causes the organelles to migrate to the point in the gradient that matches their own density. nih.gov This technique has been successfully used to purify mitochondria from bovine heart. ahajournals.orgnih.gov

Once a specific organelle fraction is isolated, further extraction procedures can be applied. For example, detergent extraction can be used to solubilize proteins from the membranes of organelles like the sarcoplasmic reticulum or mitochondria. ahajournals.org Peripheral membrane proteins, which are loosely associated with the membrane, can be extracted by treating the isolated organelles with a high pH solution, such as sodium carbonate, which opens up the vesicles and releases these proteins. ahajournals.org

Homogenization and Preparation of Tissue Material

Proper preparation of the bovine heart tissue is a fundamental prerequisite for any successful extraction. abcam.cnbiorxiv.org The initial steps involve the careful dissection of the heart to remove extraneous tissues such as fat, connective tissue, large blood vessels, and valves. ahajournals.orgiaea.org The remaining ventricular muscle is then typically minced or cut into small pieces. ahajournals.org

The next crucial step is homogenization, which aims to disrupt the tissue structure and break open the cells to release their contents. abcam.cnresearchgate.net The choice of homogenization method depends on the toughness of the tissue and the desired outcome. For a tough tissue like the heart, methods that provide efficient cell lysis are necessary. researchgate.net

Several homogenization techniques are available:

Mechanical Homogenization: This includes using devices like a meat grinder, a blender, or a rotor-stator homogenizer (e.g., Ultra-Turrax). ahajournals.orgresearchgate.net

Dounce Homogenization: This method uses a glass homogenizer with a pestle and is suitable for achieving a finer disruption of the tissue. abcam.cn It often involves a sequential process with pestles of different clearances to go from a coarse to a fine homogenate. abcam.cn

Bead Mill Homogenization: This technique uses small beads to physically disrupt the tissue and is recommended for tough tissues like the heart to ensure good cell lysis. researchgate.net

Cryogenic Grinding: For some applications, the tissue can be frozen in liquid nitrogen and then crushed into a fine powder. This method is effective for preserving the activity of certain enzymes. researchgate.net

The homogenization is typically performed in a chilled buffer solution to maintain the integrity of the cellular components and prevent enzymatic degradation. abcam.cnosti.gov The ratio of tissue to buffer is an important parameter; for instance, a common ratio is 1 gram of tissue per 2 milliliters of buffer. iaea.orgosti.gov

Fractionation and Purification Strategies for Bovine Heart Total Extract Components

Following the initial extraction, the resulting mixture of molecules is often complex. To isolate specific components of interest, further fractionation and purification steps are necessary. These strategies are designed to separate molecules based on their distinct physicochemical properties.

Chromatography is a cornerstone of purification. Various chromatographic techniques are employed, including:

Column Chromatography: This is a broad category of techniques where the extract is passed through a column packed with a stationary phase.

Silica (B1680970) Gel Chromatography: This is used to separate compounds based on their polarity. It has been used in the purification of cardiolipin (B10847521) from bovine heart, where a crude phospholipid fraction is applied to a silica gel column and eluted with a solvent system like 2-propanol-cyclohexane-water. nih.gov

Ion-Exchange Chromatography: This technique separates molecules based on their net charge. It has been used in the analysis of elements in subcellular fractions of beef heart tissue. osti.gov

Affinity Chromatography: This highly specific method utilizes the binding affinity between a target molecule and a ligand immobilized on the column matrix. For example, to purify mitochondrial transhydrogenase from bovine heart, an extract was applied to a column with NAD immobilized on agarose, and the enzyme was specifically eluted with NADH. nih.gov

Hydroxyapatite Chromatography: This method has been used for the one-step purification of the bc1-complex (ubiquinol-cytochrome c reductase) from a Triton X-100 extract of bovine heart submitochondrial particles. nih.gov

High-Performance Liquid Chromatography (HPLC): This is a high-resolution version of column chromatography that uses high pressure to force the solvent through the column, resulting in faster and more efficient separations. HPLC on a silica gel column has been used for the further purification of cardiolipin. nih.gov

Precipitation is another common technique used for fractionation.

Ammonium (B1175870) Sulfate (B86663) Precipitation: This method, also known as "salting out," is frequently used to fractionate proteins based on their solubility at high salt concentrations. It has been employed in the purification of the proton-translocating adenosine (B11128) triphosphatase complex from bovine heart mitochondria. nih.gov

Acetone Precipitation: This is often used to precipitate polar lipids from a total lipid extract, as seen in the isolation of cardiolipin. nih.gov

Isoelectric Precipitation: As mentioned in the solubilization section, adjusting the pH of a protein solution to its isoelectric point causes the protein to precipitate, allowing for its recovery. researchgate.nete-fas.org

Sucrose Gradient Centrifugation , as described in the subcellular fractionation section, is also a powerful purification technique. It can be used to separate not only organelles but also large protein complexes. ahajournals.org For example, it has been used to purify the proton-translocating adenosine triphosphatase complex. nih.gov

Purification Strategies for Bovine Heart Components

TechniquePrinciple of SeparationExample Application from Bovine Heart
Silica Gel ChromatographyPolarityPurification of cardiolipin. nih.gov
Affinity ChromatographySpecific binding interactionsPurification of mitochondrial transhydrogenase using an NAD-immobilized column. nih.gov
Ammonium Sulfate PrecipitationSolubility at high salt concentrationFractionation of the proton-translocating adenosine triphosphatase complex. nih.gov
Sucrose Gradient CentrifugationSize and densityPurification of mitochondria and large protein complexes like the ATPase complex. ahajournals.orgnih.gov
Isoelectric PrecipitationSolubility at the isoelectric point (pI)Recovery of myofibrillar proteins after acid or alkaline solubilization. researchgate.nete-fas.org

Centrifugation-Based Fractionation (e.g., Differential Centrifugation, Sucrose Density Gradient Centrifugation, Ultracentrifugation)

Centrifugation is a foundational technique for the initial separation of components within a bovine heart homogenate. ahajournals.org This method leverages centrifugal force to separate particles based on their size, shape, density, and viscosity of the medium. gmi-inc.com

Differential Centrifugation is often the first step in subcellular fractionation. ahajournals.orgsci-hub.se It involves a series of centrifugation steps at progressively higher speeds to separate cellular components. sci-hub.se For instance, a low-speed spin will pellet nuclei and intact cells, while subsequent higher-speed spins can isolate mitochondria, and then microsomes from the supernatant. ahajournals.orgsci-hub.seahajournals.org This technique is widely used to obtain large quantities of mitochondria from bovine heart tissue for further studies. sci-hub.se Researchers have successfully used differential centrifugation to prepare a microsomal fraction from bovine heart muscle, which was found to be rich in protein and phospholipid. ahajournals.orgphysiology.org This initial separation is crucial for enriching specific organelles before more refined purification techniques are applied. sci-hub.seresearchgate.net

Sucrose Density Gradient Centrifugation provides a finer degree of separation based on particle density. In this method, the homogenate is layered onto a gradient of sucrose solutions with increasing concentration (and therefore density). researchgate.netnih.govnih.gov During centrifugation, components migrate to the point in the gradient where their density equals that of the sucrose solution, forming distinct bands. nih.govnih.gov This technique has been effectively used to separate submitochondrial particles from bovine heart, yielding distinct membrane fractions. capes.gov.brnih.gov It is also a key step in the purification of specific mitochondrial protein complexes, such as F-ATP synthase, and chalones from adult bovine hearts. researchgate.netpnas.org For example, a stepwise sucrose gradient can be used to separate and enrich mitochondrial protein complexes I, III, and V after solubilization from the mitochondrial membrane. researchgate.netnih.gov

Ultracentrifugation , which involves very high-speed centrifugation, is essential for pelleting smaller particles like ribosomes and for density gradient separations. gmi-inc.com A novel technique, continuous-flow ultracentrifugation , has been introduced for the large-scale purification of bovine heart mitochondria. nih.govnih.gov This method allows for the processing of large volumes of homogenate in a single step, effectively separating and enriching organelles based on their buoyant densities in a sucrose gradient. nih.govnih.gov This approach has proven powerful for studying age-related changes in the mitochondrial proteome of bovine hearts. nih.govnih.gov

Table 1: Overview of Centrifugation-Based Fractionation Techniques for Bovine Heart Extract
TechniquePrinciple of SeparationPrimary Application in Bovine Heart ExtractKey Findings/Examples
Differential CentrifugationSize and densityInitial separation of major organelles (nuclei, mitochondria, microsomes). sci-hub.seahajournals.orgIsolation of submitochondrial particles and microsomal fractions rich in proteins and phospholipids. ahajournals.orgphysiology.org A 70g inner membrane fraction can be obtained from 600g of lean heart muscle. researchgate.net
Sucrose Density Gradient CentrifugationBuoyant densityPurification of mitochondria and submitochondrial particles; separation of protein complexes. researchgate.netcapes.gov.brSeparation of distinct membrane fragments (X- and Y-fragments) and purification of complexes I, III, and V. researchgate.netnih.gov Used to isolate heart muscle chalones. pnas.org
Ultracentrifugation (including continuous-flow)High centrifugal forces for small particles and density gradients. gmi-inc.comLarge-scale purification and enrichment of organelles like mitochondria. nih.govnih.govContinuous-flow ultracentrifugation allows for one-step enrichment of mitochondria from 100g of heart tissue for proteomic analysis. nih.govnih.gov

Chromatographic Separation Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

Affinity Chromatography (e.g., Biomimetic-Dye Affinity, Concanavalin A-Sepharose)

Affinity chromatography is a highly specific method that separates proteins based on a reversible interaction between the protein and a specific ligand immobilized on a chromatographic matrix. mdpi.com

Biomimetic-Dye Affinity Chromatography utilizes synthetic dyes that mimic the structure of biological ligands, such as coenzymes or substrates, to bind to specific enzymes. nih.gov For example, biomimetic dye ligands that mimic substrates of L-lactate dehydrogenase (LDH) have been used to purify this enzyme from bovine heart crude extract with high efficiency. nih.gov One such adsorbent, bearing a mercaptopyruvic acid moiety, showed the highest purifying ability for LDH, leading to a 25-fold purification with a 64% yield in a single step. nih.gov The triazine dye Cibacron Blue 3GA is another commonly used ligand in affinity chromatography for protein purification. mdpi.combu.edu

Concanavalin A-Sepharose Chromatography is used to specifically isolate glycoproteins. Concanavalin A is a lectin that binds to mannosyl and glucosyl residues of glycoproteins. cytivalifesciences.comias.ac.in This technique has been successfully employed to purify glycoproteins from bovine heart extract. ias.ac.insemanticscholar.org For instance, it was a key step in a three-step procedure to isolate heart muscle chalones, which were identified as glycoproteins. pnas.org It has also been used to separate a 14 kDa galactose-binding lectin (galectin-1) from co-purifying endogenous glycoproteins in bovine heart tissue. ias.ac.in

Ion-Exchange Chromatography (e.g., Cation Exchange, Anion Exchange)

Ion-exchange chromatography (IEC) separates molecules based on their net surface charge. cytivalifesciences.com It is a widely used and versatile method for the purification of proteins, peptides, and other charged biomolecules. cytivalifesciences.comresearchgate.net

Cation Exchange Chromatography uses a negatively charged stationary phase to bind positively charged molecules (cations). This technique has been applied to the purification of proteins from bovine heart, such as cytochrome c, which is collected on a cation exchange resin after extraction. knauer.netresearchgate.net In some protocols, a combination of anion-exchange and cation-exchange HPLC is used for the initial purification of troponin complexes from bovine heart. taylorfrancis.com

Anion Exchange Chromatography employs a positively charged stationary phase to bind negatively charged molecules (anions). This method is frequently used for enzyme purification. researchgate.net For example, after initial separation by sucrose density gradient centrifugation, anion-exchange chromatography on a POROS HQ 20 μm column was used to further purify mitochondrial complexes I, III, and V from bovine heart. researchgate.net Similarly, DEAE-cellulose chromatography, a type of anion-exchange chromatography, has been used in the partial purification of malic enzyme from bovine heart and in the purification of angiotensin-converting enzyme (ACE). plos.orgnih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful chromatographic technique that uses high pressure to force the solvent through the column, leading to higher resolution and faster separation times. It can be adapted for various separation modes, including ion-exchange, size-exclusion, and reversed-phase chromatography.

HPLC has been instrumental in the analysis and purification of components from bovine heart extract. For instance, ion-exchange HPLC is particularly well-suited for separating bovine cardiac troponin T variants, which differ by the deletion of charged residues. taylorfrancis.com A calmodulin-stimulated protein phosphatase from bovine myocardium was purified using a sequence of chromatographic steps that included HPLC on a Spherogel TSK DEAE 5PW column. ahajournals.org

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to separate non-volatile mixtures. It is performed on a sheet of glass, plastic, or aluminum foil, which is coated with a thin layer of adsorbent material, usually silica gel, aluminum oxide, or cellulose. High-Performance Thin-Layer Chromatography (HPTLC) is an enhanced form of TLC that provides better resolution and accuracy.

While specific detailed research findings on the application of TLC and HPTLC solely for bovine heart total extract are not extensively available in the provided context, these techniques are generally applicable for the separation of smaller molecules within such an extract. For example, TLC is a standard method for analyzing lipid composition, and could be used to separate different classes of phospholipids or other lipids present in a bovine heart extract.

Aqueous Two-Phase Systems for Macromolecule Partitioning

Aqueous two-phase systems (ATPS) represent a gentle and effective liquid-liquid extraction technique for the separation and purification of biomolecules, such as proteins and enzymes. mdpi.comncl.res.in These systems are typically formed by mixing aqueous solutions of two incompatible polymers (like polyethylene (B3416737) glycol and dextran) or a polymer and a salt (such as potassium phosphate (B84403) or sodium citrate). scielo.brmdpi.com Above certain critical concentrations, the mixture separates into two immiscible aqueous phases, creating a biocompatible environment that minimizes denaturation of sensitive biomolecules. scielo.brnih.gov

The partitioning of a specific molecule into one phase over the other is determined by a variety of factors including its surface properties, electrical charge, and size, as well as the properties of the ATPS such as the polymer molecular weight, pH, and ionic composition. nih.govresearchgate.net

This technique has been successfully applied to the partial purification of lactate (B86563) dehydrogenase (LDH) from bovine heart crude extract. researchgate.netcore.ac.uk In one study, a factorial design was used to optimize the partitioning of LDH in a polyethylene glycol (PEG)-citrate system. core.ac.uk The results showed that LDH preferentially partitioned into the PEG-rich top phase, and the highest partition coefficient was achieved with 42% (w/w) PEG 400 and 7.5% (w/w) citrate. core.ac.uk The use of affinity ligands, such as triazine dyes covalently coupled to PEG, can further enhance the specificity and efficiency of enzyme purification in ATPS. scielo.brresearchgate.net

Table 2: Summary of Chromatographic and Partitioning Techniques for Bovine Heart Extract
TechniqueSub-techniquePrincipleExample Application in Bovine Heart ExtractPurification Fold/Yield
Affinity ChromatographyBiomimetic-Dye AffinityBinding to dye mimicking a biological ligand. nih.govPurification of L-lactate dehydrogenase (LDH). nih.gov25-fold purification, 64% yield. nih.gov
Concanavalin A-SepharoseBinding of glycoproteins to the lectin Concanavalin A. cytivalifesciences.comIsolation of heart muscle chalones (glycoproteins). pnas.orgN/A
Ion-Exchange ChromatographyCation ExchangeBinding of positive molecules to a negative matrix. knauer.netPurification of cytochrome c. researchgate.netN/A
Anion ExchangeBinding of negative molecules to a positive matrix. researchgate.netPurification of mitochondrial complexes I, III, V and ACE. researchgate.netplos.orgACE purification factor of 4.6 with 91% yield. plos.org
High-Performance Liquid Chromatography (HPLC)-High-pressure separation for high resolution.Separation of cardiac troponin T variants. taylorfrancis.comN/A
Thin-Layer Chromatography (TLC) / HPTLC-Separation on an adsorbent-coated plate.General applicability for lipid analysis.N/A
Aqueous Two-Phase Systems (ATPS)-Partitioning between two immiscible aqueous phases. mdpi.comPartial purification of lactate dehydrogenase (LDH). core.ac.ukHigh partition coefficient (1079.81) achieved. core.ac.uk

Ultrafiltration and Dialysis Techniques

Ultrafiltration and dialysis are integral pressure-driven and diffusion-based separation techniques, respectively, employed in the preparation of bovine heart total extract. These methods are crucial for purifying and concentrating proteins and other macromolecules by removing small molecules like salts, solvents, and buffer components. patsnap.comsigmaaldrich.comcreative-proteomics.com

Ultrafiltration utilizes a semipermeable membrane with a defined molecular weight cut-off (MWCO) to separate molecules based on size. sigmaaldrich.com When pressure is applied, smaller molecules and the solvent pass through the membrane as permeate, while larger molecules, such as proteins, are retained as the retentate, thus concentrating the extract. patsnap.com This technique is particularly efficient for rapid buffer exchange, desalting, and concentrating protein solutions. sigmaaldrich.com For instance, in the purification of collagen Type V from bovine heart tissue, ultrafiltration with a 100 kDa MWCO membrane was used to concentrate the collagen solution after initial extraction and salt precipitation steps. nih.gov The choice of MWCO is critical to ensure the retention of target proteins while allowing smaller contaminants to be removed. creative-proteomics.com

Dialysis operates on the principle of diffusion across a semipermeable membrane. creative-proteomics.com The bovine heart extract is placed in a dialysis bag or cassette, which is then submerged in a larger volume of a specific buffer. creative-proteomics.com Small solutes in the extract move down their concentration gradient into the external buffer, while the larger protein molecules remain inside the bag. creative-proteomics.com This method is gentler than ultrafiltration, making it suitable for sensitive proteins. patsnap.com It is often used for buffer exchange and to remove salts after precipitation steps, such as ammonium sulfate precipitation, which is a common technique in protein purification. researchgate.netnih.gov For example, after an initial extraction of bovine heart tissue, the resulting supernatant can be dialyzed overnight against a buffer to remove low-molecular-weight contaminants. benthamopen.com

Both techniques can be used sequentially to achieve a higher degree of purity. For example, a crude extract can first be concentrated by ultrafiltration, followed by dialysis to perform a fine buffer exchange. nih.govresearchgate.net The selection between or combination of these techniques depends on the specific goals of the preparation, such as the desired final concentration, purity level, and the stability of the target molecules within the bovine heart extract. patsnap.com

Advanced Analytical Methodologies for Molecular Profiling

The comprehensive analysis of the molecular components within a bovine heart total extract necessitates the application of advanced analytical methodologies. These techniques provide detailed insights into the protein, peptide, and amino acid composition of the extract.

Proteomics and Peptidomics Characterization

Proteomics and peptidomics are the large-scale studies of proteins and peptides, respectively. These fields employ a range of sophisticated techniques to identify, quantify, and characterize the full complement of proteins and peptides in a biological sample like a bovine heart extract.

Mass Spectrometry-Based Protein and Peptide Identification (e.g., Shotgun Proteomics, MS/MS Analysis)

Mass spectrometry (MS) is a cornerstone technique for identifying and sequencing proteins and peptides in complex biological mixtures such as bovine heart total extract. nih.gov The "bottom-up" or "shotgun" proteomics approach is widely used. nih.govahajournals.orgahajournals.org This method involves the enzymatic digestion of the protein mixture, typically with trypsin, into smaller peptide fragments. ahajournals.org These peptides are then separated, often by liquid chromatography (LC), and introduced into a mass spectrometer. ahajournals.org

The mass spectrometer measures the mass-to-charge ratio (m/z) of the peptides. In a tandem mass spectrometry (MS/MS) experiment, selected peptide ions are fragmented, and the m/z of the resulting fragment ions is measured. nih.gov This fragmentation pattern provides sequence information that can be used to identify the original peptide and, by extension, the protein from which it was derived, by searching against protein sequence databases. nih.govnih.gov

Shotgun proteomics has been successfully applied to analyze bovine heart tissue. For instance, a study on an alcohol-ether extract of bovine tissue identified peptides belonging to 138 different bovine proteins using MS/MS analysis. mmsl.cz In another study focusing on the phosphorylation of proteins in bovine heart mitochondria, shotgun proteomics combined with phosphopeptide enrichment identified two phosphorylated subunits of complex I. researchgate.net This highlights the power of MS-based proteomics to not only identify proteins but also to characterize their post-translational modifications.

The complexity of the heart proteome often requires extensive fractionation of the peptide mixture before MS analysis to increase the depth of proteome coverage. biorxiv.org Techniques like multidimensional liquid chromatography are employed for this purpose. ahajournals.org Recent advancements in mass spectrometry technology, such as trapped ion mobility spectrometry (TIMS) combined with parallel accumulation-serial fragmentation (PASEF), have significantly enhanced the speed and sensitivity of proteomic analyses, allowing for the identification of thousands of protein groups from very small amounts of heart tissue. biorxiv.orgnih.gov

Electrophoretic Separations (e.g., SDS-PAGE, 2D Gel Electrophoresis, Blue Native PAGE)

Electrophoretic techniques are fundamental for separating proteins from a complex mixture like a bovine heart extract based on their physical properties.

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) separates proteins primarily based on their molecular weight. researchgate.net Proteins are denatured and coated with the negatively charged detergent SDS, which masks their intrinsic charge. When an electric field is applied, the proteins migrate through the polyacrylamide gel matrix at a rate inversely proportional to the logarithm of their molecular mass. nih.gov This technique is widely used to assess the purity and determine the molecular weight of proteins in a bovine heart extract. nih.govpnas.org For example, SDS-PAGE has been used to analyze the subunit composition of protein complexes isolated from bovine heart mitochondria. researchgate.net

Two-Dimensional Gel Electrophoresis (2D-GE) offers higher resolution by separating proteins in two consecutive steps. ahajournals.org In the first dimension, proteins are separated based on their isoelectric point (pI) through isoelectric focusing (IEF). ahajournals.org In the second dimension, the proteins are separated by molecular weight using SDS-PAGE. ahajournals.org This results in a 2D map of protein spots, which can be visualized by staining. ahajournals.org 2D-GE is a powerful tool for resolving complex protein mixtures from heart tissue, capable of separating thousands of proteins in a single gel. nih.govahajournals.org However, it has limitations in analyzing highly hydrophobic membrane proteins. psu.edu

Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE) is a technique used to separate intact protein complexes in their native, active state. researchgate.netcuni.cz Unlike SDS-PAGE, proteins are not denatured. Instead, the anionic dye Coomassie Brilliant Blue G-250 binds to the protein complexes, providing the necessary negative charge for electrophoretic migration without disrupting their structure. researchgate.net This method is particularly valuable for studying the composition and assembly of mitochondrial respiratory chain supercomplexes from bovine heart mitochondria. researchgate.netresearchgate.netmdpi.com The separated complexes can be further analyzed by a second dimension of SDS-PAGE to resolve their individual subunits. researchgate.net A variation, Clear Native PAGE (CN-PAGE), omits the Coomassie dye to better preserve enzymatic activity for in-gel assays. cuni.czjove.com

Western Blotting for Specific Protein Detection

Western blotting, or immunoblotting, is a highly specific and sensitive technique used to detect a particular protein within a complex mixture like a bovine heart extract. tandfonline.com The method involves three main steps:

Separation: Proteins from the extract are first separated by size using SDS-PAGE. tandfonline.com

Transfer: The separated proteins are then transferred from the gel to a solid support membrane, typically nitrocellulose or polyvinylidene fluoride (B91410) (PVDF). nih.gov

Detection: The membrane is incubated with a primary antibody that specifically binds to the target protein. A secondary antibody, which is conjugated to a detectable enzyme or fluorescent molecule and recognizes the primary antibody, is then added. The signal generated by the secondary antibody allows for the visualization and semi-quantification of the specific protein. tandfonline.com

Western blotting has been employed to identify specific antigens in bovine heart tissue extracts. For example, researchers have used this technique to detect the presence of Lewis antigens (Lea, Leb, sLex, Lex, and Ley) on glycoproteins in lysates of bovine heart tissue. researchgate.net This analysis revealed the presence of Lea and sLex determinants on bovine heart glycoproteins. researchgate.net Similarly, Western blotting has been used to identify the LacdiNAc determinant in bovine heart tissues. researchgate.net This method is invaluable for confirming the presence and relative abundance of specific proteins of interest within the total extract. bioradiations.com

Quantitative Amino Acid Profiling

Quantitative amino acid analysis determines the absolute or relative amounts of the different amino acids that constitute the proteins and peptides within a bovine heart total extract. This analysis provides valuable information about the nutritional and compositional characteristics of the extract.

The standard method involves the hydrolysis of the protein and peptide components of the extract into their constituent free amino acids, typically using strong acid (e.g., 6 N HCl) at high temperatures. oup.com Following hydrolysis, the individual amino acids are separated and quantified. A common analytical technique for this is liquid chromatography, often coupled with mass spectrometry (LC/MS) or other detection methods after pre- or post-column derivatization. oup.com

Studies on bovine cardiac muscle tissue have provided detailed amino acid profiles. These analyses have shown that bovine heart muscle has a well-balanced essential amino acid profile, with a total essential amino acid content significantly higher than the reference pattern recommended by the FAO/WHO for children. acs.orgacs.org For example, the essential amino acid content (EAA9) in bovine heart has been reported to be around 50.3%. acs.org

The free amino acid content can also be measured, which represents the amino acids not incorporated into proteins. mdpi.com Research has shown that the quantities of free amino acids in beef heart muscle can change, for instance, upon treatment with enzymes. researchgate.net This type of analysis is crucial for understanding the complete chemical makeup of the bovine heart extract.

Table 1: Illustrative Amino Acid Composition of Bovine Heart Muscle

This table presents representative data on the amino acid composition of bovine heart muscle, highlighting the relative abundance of different amino acids. Data is compiled from published research. acs.org

Amino AcidContent ( g/100g of protein)
Aspartic Acid9.5
Threonine4.5
Serine4.1
Glutamic Acid14.2
Proline4.3
Glycine5.2
Alanine5.9
Valine5.1
Methionine2.6
Isoleucine4.6
Leucine8.2
Tyrosine3.4
Phenylalanine4.0
Histidine3.2
Lysine8.5
Arginine6.0
Cysteine1.1
Tryptophan1.2

Note: Values are approximate and can vary based on the specific source and analytical method.

Lipidomics Profiling

The lipidome of bovine heart total extract is complex, encompassing a wide array of lipid classes and molecular species. Its analysis requires sophisticated techniques to achieve comprehensive characterization and quantification.

Shotgun Lipidomics Approaches

Shotgun lipidomics is a powerful strategy for the global analysis of lipids directly from a total extract without prior chromatographic separation. aocs.org This approach relies on the direct infusion of the lipid extract into a high-resolution mass spectrometer. nih.govnih.gov The identification and quantification of individual lipid species are achieved by exploiting their distinct mass-to-charge ratios and fragmentation patterns upon collision-induced dissociation (CID). aocs.orgsciex.com

This technique is advantageous for high-throughput analysis, as a complete mass spectrum of molecular ions from a specific lipid class can be acquired rapidly. aocs.org By using high-resolution instruments like the LTQ Orbitrap XL, it is possible to distinguish and quantify isobaric lipid species—molecules with the same nominal mass but different elemental compositions—directly from the total extract. nih.gov For instance, in a total lipid extract of bovine heart, the monoisotopic peaks of isobaric species such as phosphatidylserine (B164497) (PS) 36:2 and phosphatidylcholine (PC) 36:1 can be resolved. nih.gov

However, a primary challenge in shotgun lipidomics is the potential for ambiguous identification due to the extensive isobaric and isomeric overlap within the complex lipidome. algimed.comsciex.com Despite this, advancements in high-resolution mass spectrometry have positioned it as a cornerstone for streamlining the molecular characterization of lipidomes. nih.gov

Mass Spectrometry and Chromatographic Integration in Lipid Analysis

To overcome some of the limitations of direct infusion methods, mass spectrometry (MS) is frequently coupled with chromatographic techniques such as high-performance liquid chromatography (HPLC). nih.govthermofisher.com This integration, often referred to as LC-MS, separates lipid classes or molecular species prior to their introduction into the mass spectrometer, thereby reducing the complexity of the analyzed mixture and minimizing ion suppression effects. algimed.comnih.gov

Normal-phase HPLC can effectively separate different phospholipid classes, which helps to eliminate the misidentification of isobaric species from different classes. nih.govnih.gov This separation provides cleaner tandem mass spectrometry (MS/MS) spectra, allowing for clearer identification of fragment ions. nih.govnih.gov Reversed-phase LC, on the other hand, separates lipid species based on the length and unsaturation of their acyl chains. researchgate.net

Recent advancements in LC-MS platforms, such as those utilizing hybrid quadrupole-Orbitrap mass spectrometers, enable rapid and sensitive detection of a multitude of lipid species with minimal sample preparation. thermofisher.com Techniques like scan-to-scan polarity switching can further enhance lipid coverage by detecting lipids that ionize preferentially in either positive or negative mode in a single run. thermofisher.com For example, analysis of bovine heart total lipid extract using this method identified over 700 lipids in a 30-minute LC run. thermofisher.com

Multiple Reaction Monitoring (MRM) on triple quadrupole mass spectrometers is another powerful targeted approach that offers high sensitivity and specificity for quantifying specific lipid molecular species. algimed.com Differential Mobility Spectrometry (DMS), a gas-phase separation technique, can also be coupled with MS to resolve lipid classes and subclasses prior to mass analysis, further reducing isobaric interference and aiding in confident lipid identification. sciex.comsciex.com

Identification and Quantification of Specific Lipid Classes and Molecular Species

The bovine heart is particularly rich in various lipid classes, including major phospholipids like phosphatidylcholine (PC), phosphatidylethanolamine (B1630911) (PE), and cardiolipin (CL), as well as less abundant but functionally important species. algimed.comnih.gov

Using normal-phase HPLC-MS/MS, researchers have characterized individual and isomeric species within each class of mitochondrial phospholipids from bovine heart. nih.gov This includes the identification of unusual species, such as ether-linked phosphatidylserine (PS) and phospholipids containing odd-numbered acyl chains. nih.gov The analysis also revealed the presence of monolysocardiolipin (MLCL) and dilysocardiolipin (DLCL), which are metabolites of cardiolipin. nih.gov

Quantitative analysis of bovine heart total extract has revealed the relative abundance of different lipid classes. One study reported a composition of approximately 5.4% PC, 6.8% PE, 2.5% phosphatidylinositol (PI), 1.1% phosphatidic acid (PA), and 2.3% cardiolipin (CA), with neutral lipids and other sphingolipids making up the remainder. algimed.com

High-resolution mass spectrometry enables the detailed characterization of molecular species within these classes. For example, dozens of molecular species of cardiolipins have been identified in bovine heart, some containing four different fatty acids in a single molecule. researchgate.net The most common fatty acids found in bovine heart lipids include palmitic acid (16:0), stearic acid (18:0), oleic acid (18:1), and linoleic acid (18:2). nih.govnih.gov

The development of targeted lipidomics methods using LC-MRM allows for the quantification of a vast number of lipid molecular species, with some methods capable of measuring approximately 1150 different species. algimed.com These methods often employ a suite of internal standards to ensure accurate quantification across different lipid classes. sciex.comalgimed.com

Nucleic Acid Analysis and Transcriptomics (e.g., RNA Integrity Assessment, RNA-Seq)

The analysis of nucleic acids, particularly RNA, from bovine heart tissue provides critical insights into gene expression and the transcriptional state of the heart. Methodologies for this analysis focus on ensuring the quality of the extracted RNA and then sequencing it to profile the transcriptome.

For transcriptomic studies, total RNA is typically extracted from heart tissue using methods like TRIzol reagent or specialized kits. ahajournals.orgoup.comfrontiersin.org The quality and integrity of the extracted RNA are paramount for reliable downstream analysis, such as RNA sequencing (RNA-Seq). RNA integrity is commonly assessed using the RNA Integrity Number (RIN), which is determined by capillary electrophoresis. nih.govfrontiersin.org A RIN value of 5.0 or higher is generally considered suitable for RNA-Seq. nih.gov Additionally, the A260/280 ratio is used to assess RNA purity, with a ratio of approximately 2.0 indicating high purity. nih.gov

Studies on bovine heart tissue have shown that RNA with high integrity (RIN > 9.6) can be successfully extracted for transcriptomic analysis. frontiersin.org Even with postmortem intervals of up to 12 hours, RNA transcripts in bovine heart tissue stored in preservation solutions like PAXgene have been shown to be stable, allowing for reliable RNA-Seq results. nih.gov

RNA-Seq involves converting the extracted RNA into a library of cDNA fragments, which are then sequenced using next-generation sequencing platforms. oup.com The resulting sequence reads are mapped to a reference genome (e.g., the Bos taurus genome) to quantify the expression levels of different genes. frontiersin.orgfrontiersin.org In bovine heart tissue, which has high mitochondrial content, a significant fraction of reads (around 48%) may align to the mitochondrial genome. nih.gov Transcriptome analysis has been used to identify tissue-specific gene expression patterns and to study genes associated with various biological functions and diseases in cattle. frontiersin.orgplos.orgfrontiersin.org

Spectroscopic and Spectrometric Techniques (e.g., UV-Visible Spectroscopy, Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR), Nuclear Magnetic Resonance (NMR) Spectroscopy)

Spectroscopic and spectrometric techniques provide valuable information about the molecular composition and structure of bovine heart extracts.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful, non-invasive technique used for metabolomics studies, providing detailed information about small molecules in a sample. nih.govtandfonline.com 1H-NMR spectroscopy can be applied to biofluids like serum derived from bovine blood to conduct metabolic profiling. animbiosci.org This technique can identify and quantify a range of metabolites, including organic acids like lactate and aliphatic compounds like urea. animbiosci.org In the context of heart tissue, NMR has been used to monitor metabolism in isolated mitochondria, for instance, tracking the metabolism of malate (B86768) in mitochondria from bovine adrenal cortex using 13C NMR. nih.gov While NMR offers the advantage of analyzing samples under physiological conditions, it can have lower sensitivity compared to mass spectrometry. nih.govanimbiosci.org

Analytical Ultracentrifugation for Molecular Weight and Sedimentation Analysis

Analytical ultracentrifugation (AUC) is a first-principles-based biophysical technique used to determine the hydrodynamic properties of macromolecules in solution. danaher.combeckman.it It is a powerful tool for characterizing the size, shape, and interactions of proteins and other large molecules without the need for a stationary phase or matrix. danaher.comnih.gov

The primary experiment in AUC is sedimentation velocity (SV), where a sample is subjected to a high centrifugal force, and the rate at which the molecules sediment is monitored in real-time. beckman.itcasss.org This analysis yields the sedimentation coefficient (s), which provides information about the molecular mass and shape of the particles. beckman.itnih.gov The data from an SV experiment can be analyzed to generate a distribution of sedimentation coefficients, c(s), which reveals the heterogeneity of the sample, distinguishing between monomers, oligomers, and aggregates. nih.gov

AUC is particularly valuable for determining the oligomeric state of proteins. For example, it was used to correctly identify a human transcription factor as a heterodimer, correcting a previous estimation from size-exclusion chromatography that suggested it was a heterotetramer. nih.gov The technique requires a small amount of sample (typically 80 to 400 µl) and is non-destructive, allowing for sample recovery after the experiment. nih.gov An accurate determination of the partial specific volume of the molecule is crucial for deriving the molecular weight from the sedimentation data. nih.gov

While direct AUC analysis of a "total" bovine heart extract would be complex due to the extreme heterogeneity of the mixture, the technique is invaluable for characterizing purified protein components from such an extract. danaher.com

Compositional Analysis of Bovine Heart Total Extract

Protein and Peptide Constituent Identification and Characterization

Bovine heart extract is abundant in a diverse range of proteins and peptides, each with specific biological roles. These can be broadly categorized into several groups based on their function and cellular location.

Myofibrillar Proteins and Cytoskeletal Components

The primary protein components of bovine heart extract are the myofibrillar proteins, which are the fundamental units of muscle contraction. oup.com

Myosin: This is the most abundant myofibrillar protein, forming the thick filaments of the sarcomere. It acts as a molecular motor, converting chemical energy from ATP into mechanical force.

Actin: Forming the thin filaments, actin provides the structural framework for myosin to interact with during muscle contraction. oup.com

Studies utilizing SDS-polyacrylamide gel electrophoresis on protein-rich extracts from bovine hearts have consistently shown that myosin and actin are the dominant proteins, irrespective of the extraction method used. oup.comresearchgate.net Other cytoskeletal proteins are also present, contributing to the structural integrity and organization of the cardiac muscle cells.

Enzymatic Proteins

A significant portion of the soluble proteins in bovine heart extract consists of enzymes involved in cellular metabolism and energy production. The heart muscle's high energy demand necessitates a high concentration of these metabolic enzymes.

Cytochrome c: A small heme protein associated with the inner mitochondrial membrane, cytochrome c is a crucial component of the electron transport chain. sigmaaldrich.commedchemexpress.comnih.gov It functions as an electron carrier, shuttling electrons between Complex III and Complex IV. nih.gov Beyond its role in respiration, cytochrome c is also a key signaling molecule in apoptosis. sigmaaldrich.commedchemexpress.com Bovine heart cytochrome c is composed of 104 amino acids and has a molecular weight of approximately 12.3 kDa. sigmaaldrich.commedchemexpress.comrcsb.org

Lactate (B86563) Dehydrogenase (LDH): This enzyme catalyzes the reversible conversion of lactate to pyruvate. sigmaaldrich.comleebio.comsigmaaldrich.com In the heart, it plays a role in lactate metabolism, which is an important energy substrate for cardiac muscle. Bovine heart LDH has a molecular weight of about 140 kDa. sigmaaldrich.com

Malate (B86768) Dehydrogenase (MDH): Bovine heart contains both mitochondrial and cytoplasmic isozymes of malate dehydrogenase. sigmaaldrich.comcdnsciencepub.com This enzyme is a key player in the citric acid cycle, catalyzing the oxidation of malate to oxaloacetate. sigmaaldrich.comcdnsciencepub.comscribd.com The mitochondrial form is predominant in bovine heart extracts. sigmaaldrich.comscribd.com The enzyme is a dimer with subunits of approximately 35 kDa each. sigmaaldrich.comscribd.com

Electron Transport Chain Components: The inner mitochondrial membrane of bovine heart cells is densely packed with the protein complexes of the electron transport chain. nih.govsaspublishers.comembopress.org These include:

Complex I (NADH dehydrogenase): The largest of the complexes. elifesciences.org

Complex III (Cytochrome c reductase): A dimeric complex that transfers electrons to cytochrome c. elifesciences.orgspandidos-publications.com

Complex IV (Cytochrome c oxidase): The final enzyme complex, which transfers electrons to oxygen. nih.govembopress.org These complexes can assemble into supercomplexes, which are thought to enhance the efficiency of electron transfer. nih.govembopress.org

Interactive Table: Key Enzymatic Proteins in Bovine Heart Total Extract

EnzymeFunctionLocationMolecular Weight
Cytochrome cElectron transport, apoptosis signalingMitochondria~12.3 kDa sigmaaldrich.comrcsb.org
Lactate Dehydrogenase (LDH)Converts lactate to pyruvateCytoplasm~140 kDa sigmaaldrich.com
Malate Dehydrogenase (MDH)Citric acid cycleMitochondria, Cytoplasm~70 kDa (dimer of 35 kDa subunits) sigmaaldrich.comscribd.com
Complex I (NADH dehydrogenase)Electron transportMitochondria1.7 MDa (in supercomplex) embopress.org
Complex III (Cytochrome c reductase)Electron transportMitochondriaDimer with 11 subunits per monomer elifesciences.orgspandidos-publications.com
Complex IV (Cytochrome c oxidase)Electron transportMitochondriaDimeric complex embopress.org

Bioactive Peptides

Bovine heart extract is also a source of various bioactive peptides, which are short chains of amino acids with specific biological activities.

Defensins: These are small, cysteine-rich cationic peptides that are part of the innate immune system and have antimicrobial properties.

Hemocidins: These are antimicrobial peptides derived from the breakdown of hemoglobin. researchgate.netoup.commdpi.com Fragments of both the alpha and beta chains of bovine hemoglobin have been shown to possess antimicrobial activity against a range of bacteria. researchgate.netnih.gov For example, a fragment of the bovine alpha-hemoglobin chain (residues 33-61) has been identified as a potent antimicrobial agent. imrpress.com

Oligopeptides: Various other small peptides are present in the extract, resulting from the natural turnover of proteins within the heart muscle.

Chalones and Endogenous Growth Regulatory Proteins

The heart contains endogenous substances that regulate its growth and cell cycle.

Chalones: These are tissue-specific, endogenous inhibitors of mitosis. Studies have described the isolation of chalones from adult bovine heart muscle, which have been shown to inhibit DNA synthesis in a tissue-specific manner without cytotoxic effects. capes.gov.brpnas.org These have been identified as high molecular weight glycoproteins. pnas.org

Endogenous Growth Regulatory Proteins: The heart possesses internal mechanisms to control its growth in response to various signals. nih.gov This includes repressor proteins that can counteract hypertrophic (growth) signaling pathways. nih.gov Key regulators include proteins involved in the calcineurin and JNK signaling pathways, as well as nuclear factors like Kruppel-like factors (KLFs). nih.gov Additionally, proteins that regulate the cell cycle, such as cyclins and cyclin-dependent kinases (CDKs), and tumor suppressor proteins like p53, play a role in governing cardiomyocyte proliferation and heart development. mdpi.comfrontiersin.org Growth factors like Neuregulin-1 (NRG1) are also crucial for heart development and regeneration. frontiersin.orgnih.gov

Glycoprotein (B1211001) Identification and Structural Elucidation

Glycoproteins, proteins with attached carbohydrate chains, are present in bovine heart tissue and play various roles.

Immunohistochemical studies have identified glycoproteins in the Purkinje fibers of the bovine heart conduction system that are cross-reactive with antibodies against brain-associated glycoproteins like Thy-1 and Gp120. nih.gov

A glycoprotein with an apparent molecular weight of 76,000 has been purified from bovine milk-fat-globule membrane and was also found in the endothelial cells of capillaries in the heart. semanticscholar.org

The ATP synthase α-subunit, a key mitochondrial protein, has been found to exist in a glycosylated isoform in bovine heart tissue. researchgate.net

Structural glycoproteins have also been isolated from bovine heart valves, which are distinct from proteoglycans. oup.com

Other Soluble Protein Antigens in Decellularized Extracts

The process of decellularization, which aims to remove cellular components to create a scaffold for tissue engineering, can leave behind soluble protein antigens. While the goal is to remove these, their presence in extracts of decellularized tissue is a subject of study to ensure the biocompatibility of resulting scaffolds.

Lipid Composition and Classification

The lipid profile of bovine heart extract is intricate, dominated by phospholipids (B1166683) that form the structural basis of cellular and mitochondrial membranes, alongside neutral lipids for energy storage and various other lipidic molecules essential for cellular processes.

Major Phospholipid Species (e.g., Cardiolipin (B10847521), Choline (B1196258) Glycerophosphatides, Ethanolamine (B43304) Glycerophosphatides)

The phospholipid fraction of bovine heart is substantial, with the primary components being choline glycerophosphatides (lecithin) and ethanolamine glycerophosphatides (cephalin). cdnsciencepub.comnih.gov These two classes are the most abundant phospholipids found within the tissue. researchgate.net Specifically, in the mitochondria, the major polar lipid components are cardiolipin, choline glycerophosphatides, and ethanolamine glycerophosphatides, which are found in a molar ratio of approximately 1:4:4. nih.gov Cardiolipin is a signature phospholipid of the heart, concentrated in the inner mitochondrial membrane, and is considered essential for the function of the electron transport chain complexes. nih.govencapsula.com Other identified phospholipid classes include phosphatidylinositol (PI), phosphatidylserine (B164497) (PS), and sphingomyelin. cdnsciencepub.comnih.govresearchgate.net

Table 1: Major Phospholipid Species in Bovine Heart Mitochondria

Phospholipid Species Common Abbreviation Molar Ratio (relative to Cardiolipin) Primary Location
Cardiolipin CL 1 Inner mitochondrial membrane
Choline Glycerophosphatides PC (Lecithin) 4 General and mitochondrial membranes
Ethanolamine Glycerophosphatides PE (Cephalin) 4 General and mitochondrial membranes
Phosphatidylinositol PI Present General and mitochondrial membranes
Phosphatidylserine PS Present General and mitochondrial membranes

Neutral Lipids and Comprehensive Fatty Acid Profiles (e.g., Monoethenoid, Polyethenoid Fatty Acids)

Neutral lipids in bovine heart are primarily composed of triglycerides and cholesteryl esters. cdnsciencepub.com The fatty acid composition of the total lipids is diverse. Analysis of bovine heart lipids reveals a high proportion of unsaturated fatty acids. nih.gov The major fatty acids identified are palmitic acid (16:0), stearic acid (18:0), oleic acid (18:1), and linoleic acid (18:2). nih.gov In one analysis, the relative molar fractions of these were 17% palmitate, 12% stearate, 61% oleate, and 10% linoleate. nih.gov

The fatty acid profiles differ significantly between neutral lipids and phospholipids. nih.gov Neutral lipids, mainly triglycerides, are rich in monounsaturated fatty acids (MUFA), particularly oleic acid, and saturated fatty acids (SFA), such as palmitic acid. nih.govfrontiersin.org In contrast, phospholipids have a much higher proportion of polyunsaturated fatty acids (PUFA), like linoleic acid (18:2n-6) and arachidonic acid (20:4n-6). frontiersin.orgiastatedigitalpress.com This high PUFA content in phospholipids is critical for maintaining the fluidity and function of cell membranes. frontiersin.org Monoethenoid fatty acids constitute about 23% of the total fatty acids across subcellular fractions. cdnsciencepub.com

Table 2: Representative Fatty Acid Composition in Bovine Heart

Fatty Acid Type Abundance in Total Lipids Predominant Lipid Class
Oleic acid (18:1) Monounsaturated High (e.g., ~61%) nih.gov Neutral Lipids (Triglycerides) nih.govfrontiersin.org
Palmitic acid (16:0) Saturated Moderate (e.g., ~17%) nih.gov Neutral Lipids (Triglycerides) frontiersin.org
Stearic acid (18:0) Saturated Moderate (e.g., ~12%) nih.gov Neutral Lipids
Linoleic acid (18:2) Polyunsaturated Moderate (e.g., ~10%) nih.gov Phospholipids frontiersin.org
Arachidonic acid (20:4) Polyunsaturated Present frontiersin.org Phospholipids frontiersin.org

Cholesterol and Coenzyme Q Content within Subcellular Fractions

Bovine heart tissue contains significant amounts of cholesterol and Coenzyme Q (CoQ), also known as ubiquinone, both of which are critical for membrane function and energy metabolism. nih.govmdpi.com Coenzyme Q10 is the specific homolog first discovered in beef heart mitochondria and is a vital component of the electron transport chain. ocl-journal.org Both cholesterol and Coenzyme Q are lipid-soluble molecules found in cellular membranes. mdpi.comnih.gov Their concentrations are particularly high in the mitochondria, reflecting the high energy demands of cardiac muscle. nih.govnih.gov One study on highly purified mitochondria from bovine heart found that they contain equal concentrations of Coenzyme Q and cholesterol, at about 1% of the lipid content. nih.gov Coenzyme Q is not only in mitochondria but is also distributed in other subcellular fractions and plasma membranes where it functions as a potent antioxidant. ocl-journal.orgnih.gov

Plasmalogens and Odd-Chain Fatty Acids

Bovine heart is a known source of plasmalogens, a specific type of ether phospholipid characterized by a vinyl-ether bond at the sn-1 position of the glycerol (B35011) backbone. frontiersin.orgacs.org The predominant plasmalogen species in the heart is plasmenylcholine. frontiersin.org These molecules are enriched with polyunsaturated fatty acids, such as docosahexaenoic acid (DHA), at the sn-2 position. frontiersin.org In addition to common even-chained fatty acids, analysis of bovine heart mitochondria has revealed the presence of unusual lipid species containing odd-numbered acyl chains in several phospholipid classes, including cardiolipin, phosphatidylserine, and phosphatidylinositol. researchgate.net

Nucleotide and Free Amino Acid Profiles

Bovine heart extract contains a profile of nucleotides and free amino acids that are remnants of the tissue's active metabolic state. thermofisher.com The free amino acid pool includes a variety of both essential and non-essential amino acids. mdpi.com While specific profiles for bovine heart are not extensively detailed in all sources, studies on mammalian heart tissue show significant levels of amino acids such as proline, alanine, and aspartic acid, among others. mdpi.com

The nucleotide profile includes key molecules involved in energy transfer and as building blocks for nucleic acids. Analyses of mammalian heart cells have identified significant quantities of adenine (B156593) nucleotides (ATP, ADP, AMP), guanine (B1146940) nucleotides (GTP, GDP, GMP), and others like uridine (B1682114) triphosphate (UTP). ahajournals.org Taste-active nucleotides such as 5'-monophosphates of inosine (B1671953) (IMP) and guanosine (B1672433) (GMP) have also been noted in meat extracts and contribute to their flavor profile. kosfaj.org

Other Identified Biomolecules and Small Molecules (e.g., Taurine)

Beyond the major classes of lipids and amino acids, bovine heart extract contains other important small molecules. Notably, it has a high concentration of taurine (B1682933) (2-aminoethanesulfonic acid). academicjournals.orgnih.gov Taurine is one of the most abundant free amino acids in the heart and other excitable tissues, where it plays crucial roles in cell volume regulation, calcium modulation, and antioxidant defense. nih.govnih.gov Its presence is considered vital for normal cardiovascular function. nih.gov Other small molecules, such as creatine, are also expected to be present given their importance in the energy metabolism of muscle tissue. ahajournals.org

Biological Activities and Mechanistic Investigations of Bovine Heart Total Extract

Cellular and Subcellular Level Investigations

Effects on Cellular Function and Metabolism (e.g., Oxidative Phosphorylation, Proton Pumping)

The heart has a high demand for energy, primarily met through oxidative phosphorylation (OXPHOS), a process that occurs within the mitochondria. ahajournals.orgnih.gov This metabolic pathway is crucial for generating the majority of cellular ATP. nih.govmdpi.com The process involves the transfer of electrons through a series of protein complexes (I-IV) in the inner mitochondrial membrane, which creates a proton gradient that drives ATP synthesis by ATP synthase (Complex V). mdpi.commdpi.com

Investigations into bovine heart mitochondria have been instrumental in understanding the mechanics of OXPHOS. Studies have shown that the efficiency of proton pumping, a key step in creating the proton motive force, can be modulated by various factors. nih.govmdpi.com For instance, the H+/e− stoichiometry in cow heart cytochrome c oxidase (Complex IV) can be altered by the ATP/ADP ratio. nih.gov Specifically, high ATP levels can allosterically inhibit the enzyme, leading to a decrease in proton pumping efficiency. nih.gov

Furthermore, the composition of lipids within the mitochondrial membrane plays a critical role. Bovine heart cytochrome c oxidase has been found to contain specifically bound phospholipids (B1166683), such as cardiolipin (B10847521), phosphatidylcholine, and phosphatidylethanolamine (B1630911), which are essential for stabilizing the enzyme complex and may influence its function. embopress.org

Interactions with Subcellular Organelles (e.g., Mitochondria) and Membrane Proteins

Bovine heart mitochondria serve as a primary model for studying the structure and function of the respiratory chain supercomplexes. embopress.org These supercomplexes are large assemblies of the individual OXPHOS complexes, and their formation is thought to enhance the efficiency of electron transfer. mdpi.com Lipids, particularly cardiolipin, are enriched in these supercomplexes and are believed to play a role in mediating the interactions between the protein components. embopress.org

The integrity of the mitochondrial inner membrane is crucial for maintaining the proton gradient necessary for ATP synthesis. mdpi.com Studies on bovine heart mitochondria have explored the role of specific proteins in this process. For example, mitochondrial coupling factor B (FB) has been shown to be important for coupling proton translocation to ATP synthesis and can inhibit passive proton diffusion through the inner membrane. pnas.org

The physical properties of the membrane are also influenced by the proteins embedded within it. Research on bovine F1Fo ATP synthase has demonstrated that the monomeric form of the enzyme can induce a significant bend in the lipid bilayer, which may be important for the formation of mitochondrial cristae. elifesciences.org

Anti-microbial and Anti-oxidative Properties

Antibacterial Activity of Protein and Peptide Fractions Against Pathogenic Bacteria

Protein and peptide fractions derived from bovine heart have demonstrated notable antibacterial activity. In one study, protein fractions were extracted from bovine heart tissue and tested against several human pathogenic bacteria. mbimph.com Of the fractions tested, three showed significant bactericidal effects. mbimph.comresearchgate.net A fraction obtained through 30% ammonium (B1175870) sulphate precipitation was particularly effective, inhibiting the growth of Salmonella typhi, Salmonella paratyphi A, Salmonella typhimurium, and Pseudomonas aeruginosa. mbimph.com

Another study investigated the antimicrobial properties of hydrolysates from bovine hearts prepared with the enzyme papain. mdpi.comresearchgate.net These hydrolysates exhibited significant antibacterial activity against Listeria monocytogenes, with a large inhibition zone. mdpi.comresearchgate.net They also showed inhibitory effects against Escherichia coli and Salmonella enterica subsp. enterica serovar Typhimurium. mdpi.com The minimum inhibitory concentration (MIC) of the hydrolyzed bovine heart against L. monocytogenes was found to be 1.25 µg/mL. mdpi.com

It is important to note that these antibacterial proteins from bovine heart did not cause hemolysis of human red blood cells, suggesting potential for safe application. mbimph.comresearchgate.net

Antioxidative Scavenging Activities of Hydrolysates

Hydrolysates of bovine heart have also been shown to possess antioxidant properties. The process of enzymatic hydrolysis can release bioactive peptides with the ability to scavenge free radicals. mdpi.com The antioxidant capacity of these hydrolysates can be influenced by factors such as the enzyme used and the duration of hydrolysis. mdpi.comresearchgate.net

Studies have demonstrated that bovine heart hydrolysates exhibit antioxidant activity, although in some comparisons, other tissues like the liver have shown higher capacity. mdpi.comnih.gov The antioxidant activity of these hydrolysates is attributed to their ability to chelate iron and scavenge radicals like ABTS. nih.govnih.gov The specific amino acid composition of the peptides, particularly the content of residues like Tryptophan, Tyrosine, Methionine, and Arginine, has been correlated with their ABTS radical scavenging capacity. nih.govnih.gov

Immunomodulatory Potential and Immune Response Modulation in Pre-clinical Settings

While direct pre-clinical research on the immunomodulatory effects of a "total heart extract" from bovine sources is not available in the reviewed literature, studies on decellularized bovine pericardium and the general immune response to cardiac tissue provide some insights into how bovine-derived heart components might interact with the immune system. These studies primarily focus on the response to implanted biomaterials derived from bovine heart tissue rather than a soluble extract.

Research in mouse models using glutaraldehyde-fixed bovine pericardium has shown the presence of a mononuclear cellular immune infiltrate containing macrophages and T cells. ahajournals.org The cellular immune response in these models can be amplified in α1,3-galactosyltransferase-knockout (Gal KO) mice, which mimic a human-like immune response to the α-Gal epitope present in bovine tissues. ahajournals.org Studies have demonstrated that allogeneic adipose tissue-derived mesenchymal stromal cells injected into rat hearts with chronic ischemic cardiomyopathy led to an increase in CCR2+ and CD38+ macrophages, as well as an altered CD4/CD8 lymphocyte ratio at day 7 post-treatment, suggesting a modulation of the local cardiac immune environment. ahajournals.org

In vitro studies using macrophage-like cells (U937 cell line) cultured on decellularized bovine pericardium indicated a milder foreign body response compared to control surfaces. researchgate.net The cells on the bovine pericardium showed less spreading and multinucleation, along with lower acid phosphatase and esterase activity, which are markers of an innate immune response and degradative potential, respectively. researchgate.net This suggests that the extracellular matrix of bovine heart tissue may have properties that temper aggressive macrophage responses. researchgate.net

Furthermore, in vivo implantation of decellularized bovine pericardium in rats has been shown to result in less inflammation, better incorporation of host cells, and the formation of new collagen and blood vessels within the graft compared to glutaraldehyde-treated pericardium. nih.gov This indicates that the natural, unprocessed matrix of bovine pericardium may promote a more regenerative and less inflammatory immune response. nih.gov

The table below summarizes findings from pre-clinical studies on the immunomodulatory effects of bovine cardiac tissue-derived materials.

Pre-clinical Model Bovine Material Key Immunomodulatory Findings Reference(s)
α1,3-galactosyltransferase-knockout (Gal KO) miceGlutaraldehyde-fixed bovine pericardiumInduces a mononuclear cellular immune infiltrate (macrophages and T cells). ahajournals.org
Rat model of chronic ischemic cardiomyopathyAllogeneic adipose tissue-derived mesenchymal stromal cells (injected into heart)Increased percentage of CCR2+ and CD38+ macrophages; increased CD4/CD8 lymphocyte ratio in cardiac tissue. ahajournals.org
In vitro U937 macrophage-like cellsDecellularized bovine pericardiumReduced cell spreading and multinucleation; lower acid phosphatase and esterase activity compared to control surfaces. researchgate.net
Rat subcutaneous implantation modelDecellularized bovine pericardiumShowed less inflammation and better host cell incorporation compared to glutaraldehyde-treated tissue. nih.gov

Research Applications and Model Systems

Applications in Tissue Engineering and Regenerative Medicine

The inherent biological cues and structural framework of bovine heart extract are being harnessed to engineer new tissues and advance regenerative therapies for cardiovascular diseases.

Development of Bovine Heart-Derived Extracellular Matrix (ECM) Scaffolds

The creation of scaffolds from bovine heart dECM is a critical first step in many tissue engineering applications. The process involves the removal of cellular components from the heart tissue, leaving behind a complex mixture of structural and functional proteins that constitute the extracellular matrix. This dECM can then be processed into various forms, such as injectable hydrogels or solid scaffolds. ontosight.ai

These scaffolds are rich in the essential components of the native cardiac ECM, including various types of collagen, elastin, and glycosaminoglycans. The preservation of this complex biochemical and mechanical environment is crucial as it provides the necessary signals for cells to attach, grow, and differentiate in a manner that mimics natural tissue development. ontosight.ai Research has demonstrated that it is possible to successfully decellularize bovine heart tissue while maintaining the integrity of its collagenous composition. nih.gov

Fabrication of Bioartificial Heart Tissues and Heart Valves

Bovine heart-derived ECM is extensively used in the fabrication of bioartificial heart tissues and, most notably, bioprosthetic heart valves. ontosight.aiimrpress.com For heart valves, the bovine pericardium, the sac surrounding the heart, is a common source of tissue. This tissue is decellularized and then often fixed with solutions like glutaraldehyde (B144438) to enhance its durability and reduce immunogenicity before being fashioned into valve leaflets. ahajournals.org These bioprosthetic valves are a widely used treatment for valvular heart disease. imrpress.com

The goal in creating bioartificial heart tissue is to develop functional cardiac muscle that can be used to repair damaged areas of the heart, for instance, after a heart attack. ontosight.ai The dECM scaffolds provide the necessary structure for cardiac cells to organize and form functional tissue.

Integration with Synthetic Materials for Hybrid Bioscaffolds

While bovine heart dECM offers excellent biocompatibility, it can sometimes lack the required mechanical strength for certain applications, particularly for load-bearing structures like heart valves. To overcome this, researchers are developing hybrid bioscaffolds by integrating the natural ECM with synthetic polymers. nih.govahajournals.org

One common approach is to create a composite material where the dECM is combined with a biodegradable polymer like polycaprolactone (B3415563) (PCL). For example, a bio-hybrid scaffold can be created by coating a decellularized bovine pericardium ECM with nanofibers of PCL-Chitosan, which has been shown to enhance the mechanical properties of the scaffold. ahajournals.org Another method involves dissolving the ECM and electrospinning it with a polymer solution to create a fibrous sheet that combines the biochemical cues of the ECM with the mechanical integrity of the synthetic polymer. nih.gov

Table 1: Comparison of Hybrid Bioscaffold Components and Properties
Hybrid Scaffold CompositionSynthetic PolymerBiological ComponentKey AdvantageReference
PCL-Chitosan coated DBPECMPolycaprolactone (PCL), ChitosanDecellularized Bovine Pericardium Extracellular Matrix (DBPECM)Superior mechanical properties and enhanced biocompatibility. ahajournals.org
Electrospun PCL/ECMPolycaprolactone (PCL)Solubilized Bovine Heart and Aorta ECMCombines biochemical cues of ECM with the mechanical strength of the polymer. nih.gov

Role in Supporting Cell Infiltration, Adherence, Proliferation, and Matrix Remodeling in Engineered Constructs

A significant advantage of using bovine heart-derived ECM scaffolds is their ability to support key cellular processes essential for tissue regeneration. The natural composition of the ECM provides an ideal microenvironment that promotes the infiltration, adherence, and proliferation of cells seeded onto the scaffold. nih.gov

Studies have shown that the inclusion of bovine aorta ECM in hybrid scaffolds increases the scaffold's wettability, leading to enhanced adherence and proliferation of human umbilical vein endothelial cells (HUVECs). nih.gov The native architecture of the dECM guides cell organization and supports the remodeling of the matrix by the new cells, which is a crucial step in the formation of functional, native-like tissue. This process involves the degradation of the implanted scaffold and the deposition of new ECM by the infiltrating cells.

Utilization in In Vitro Model Systems for Fundamental Biological Research

Beyond its applications in regenerative medicine, the bovine heart serves as an important model system for fundamental research into the heart's structure and function.

Elucidating Cardiac Anatomy and Physiology

The anatomical similarity between the bovine and human heart makes it a valuable model for studying cardiac anatomy and physiology. ontosight.ai Researchers use bovine hearts to investigate various aspects of cardiac structure, such as the atrioventricular conduction system, and to understand the complex three-dimensional arrangement of the heart's components. nih.gov

These studies often involve detailed dissections and advanced imaging techniques to compare the bovine heart with the human heart, providing insights into congenital abnormalities and the physiological basis of heart function. nih.gov Furthermore, bovine heart models have been instrumental in studying the pathophysiology of heart diseases like coronary artery disease and heart failure, as well as for the development and testing of new surgical techniques. ontosight.ai Cryodehydration techniques have also been standardized for bovine fetal hearts to preserve their morphological characteristics for detailed study of cardiac development. nih.gov

Table 2: Applications of Bovine Heart in Research Models
Research AreaSpecific ApplicationKey Findings/AdvantagesReference
Cardiac AnatomyComparative anatomy of the atrioventricular conduction systemRevealed differences in the non-branching course of the conduction axis compared to the human heart. nih.gov
Cardiac PhysiologyModel for studying heart disease and surgical techniquesAnatomical similarities to the human heart make it a valuable research model. ontosight.ai
Developmental BiologyCryodehydration of fetal hearts for morphological studiesPreserves structural details for studying cardiac organogenesis. nih.gov

Investigating Mechanisms of Cardiac Diseases

Preparations from bovine heart tissue, such as homogenates and extracts, are utilized as model systems to explore the molecular and cellular underpinnings of cardiovascular diseases. These preparations allow researchers to study pathological processes in a controlled in vitro environment.

One area of investigation involves autoimmune reactions in cardiac disease. In experimental studies, rabbits injected with beef heart homogenates developed specific cardiac lesions characterized by myocardial cell necrosis and infiltration of inflammatory cells. These animals also developed antibodies that reacted with heart tissue, suggesting that components within the heart extract can trigger an autoimmune response, providing a model to study the pathogenesis of such lesions.

Bovine heart tissue homogenates are also used to study metabolic and enzymatic changes associated with heart disease. For example, research comparing diseased human heart tissue with control tissue has utilized heart homogenates to quantify the activity of key enzymes. In one study, the metabolic activity of the enzyme CYP2J2, which is involved in the metabolism of various compounds, was assessed using terfenadine (B1681261) as a probe substrate in heart homogenates. This research demonstrated that control cardiac tissue generally exhibited higher levels of CYP2J2 and its associated activity compared to diseased tissue, providing insight into how cardiac disease alters metabolic pathways.

Furthermore, heart homogenates are instrumental in studying the effects of ischemic injury. In rat models of ischemia/reperfusion injury, heart homogenates were analyzed to measure the activity of matrix metalloproteinase 2 (MMP-2) and changes in the levels of contractile proteins like ventricular light chain 1 (VLC1). mdpi.com Such studies help elucidate the mechanisms of myocardial damage and potential adaptive responses within the heart muscle cells following an ischemic event. mdpi.com Additionally, studies on atherosclerosis have used diets containing bovine heart and aorta tissues in rat models to investigate effects on lipid metabolism and inflammation, finding that these tissues could positively alter markers related to the disease. researchgate.net

Screening for Pharmacological Effects on Cellular Function

Components derived from bovine heart total extract are crucial tools in pharmacology for screening the effects of new drugs and understanding their mechanisms of action, particularly concerning cardiotoxicity.

Isolated mitochondria from bovine hearts are frequently used in high-throughput screening assays to identify potential drug-induced mitochondrial toxicity. caymanchem.comportlandpress.com Since mitochondrial dysfunction is a known cause of adverse drug reactions, including cardio- and hepatotoxicity, these screening platforms are an important part of the preclinical drug development process. portlandpress.comabcam.com Assay kits are available that use isolated bovine heart mitochondria to screen for inhibitors of the mitochondrial electron transport chain complexes. caymanchem.comabcam.com For example, studies have used isolated bovine heart mitochondria to demonstrate that drugs like metformin (B114582) can act as non-competitive inhibitors of respiratory complex I. portlandpress.com

Cell membranes isolated from bovine hearts also serve as a platform for toxicological screening. The effects of various psychoactive drugs on superoxide (B77818) formation, an indicator of oxidative stress, have been evaluated in isolated bovine heart membranes. mdpi.com This research helps to anticipate potential adverse effects of drugs in the preclinical phase by identifying compounds that disrupt normal mitochondrial function. mdpi.com

In more targeted pharmacological studies, specific proteins isolated from bovine heart tissue are used. For instance, ATP-sensitive potassium (KATP) channels, reconstituted from isolated bovine heart mitochondria and sarcolemma, have been used to test the selectivity of cardioprotective drugs like diazoxide (B193173). ahajournals.org These studies found that diazoxide was significantly more potent at opening mitochondrial KATP channels compared to sarcolemmal KATP channels, providing valuable information about its specific molecular target. ahajournals.org Purified cardiac myosin from bovine heart muscle is another tool used in drug discovery, allowing for the screening of small molecules that affect the enzyme's ATPase activity or its interaction with actin filaments. oup.com

Pre-clinical Animal Model Research Utilizing Bovine Heart Total Extract and its Components

Bovine heart tissue, particularly the pericardium, is a critical biomaterial in pre-clinical animal research, primarily for the development and testing of bioprosthetic heart valves. amegroups.orgnih.govresearchgate.net The bovine pericardium is fabricated into valve leaflets, which are then assembled into bioprosthetic valves. nih.gov These valves undergo rigorous pre-clinical testing in large animal models, such as sheep and rats, before they can be considered for human use. oup.comamegroups.org

These animal studies are designed to assess several key performance indicators of the bovine pericardium-based bioprostheses. A major focus is on the durability and long-term structural integrity of the material. amegroups.org Researchers evaluate the biomechanical properties of the treated pericardium, such as tensile strength and compliance, to ensure it can withstand the physiological stresses within the heart. oup.comnih.gov

A significant challenge for bioprosthetic valves is calcification, which leads to valve failure. oup.com Therefore, pre-clinical animal models are essential for evaluating the effectiveness of various anti-calcification treatments applied to the bovine pericardium. oup.com In these studies, treated pericardial tissues are implanted subcutaneously in rats or as functional valves in the circulatory system of sheep for extended periods. oup.com Subsequent analysis of the explanted tissues reveals the extent of calcium deposition and tissue degeneration, providing crucial data on the treatment's efficacy. For example, studies have shown that fibrin (B1330869) deposition on glutaraldehyde-treated bovine pericardium can drive calcification in a rat subcutaneous implantation model. Other research has focused on developing novel chemical fixation and detoxification methods to reduce the potential for calcification and improve the biocompatibility of the pericardial tissue. oup.comnih.gov

Beyond heart valves, other research has explored the effects of bovine heart tissue itself in animal models of cardiac disease. In one study, rats with induced atherosclerosis were fed diets containing aorta and heart tissues from cattle. The results indicated that these tissues, particularly the aorta, had beneficial effects by altering lipid metabolism and reducing inflammation-related markers. researchgate.net

Microbiological Culture Media Development

Infusions derived from bovine heart are a foundational component in the formulation of various microbiological culture media. These media are designed to support the growth of a wide range of microorganisms, including many that are nutritionally fastidious and difficult to cultivate. microbenotes.comhumeau.com The heart extract provides a rich source of essential nutrients required for microbial growth.

Heart Infusion Broth and Heart Infusion Agar (B569324) were among the first media developed using meat infusions. microbenotes.cominterlabdist.com.br These media utilize an infusion from beef heart and peptones (like tryptose) to supply the necessary nitrogenous compounds, amino acids, carbon, vitamins, and minerals. microbenotes.cominterlabdist.com.br Sodium chloride is typically included to maintain osmotic balance. microbenotes.com These general-purpose media can be used for the primary isolation of various bacteria and can be supplemented with blood to observe hemolytic reactions or with carbohydrates for fermentation studies. microbenotes.cominterlabdist.com.br

A widely used variation is Brain Heart Infusion (BHI) broth and agar. microbenotes.comlabmal.com As the name suggests, BHI contains infusions from both calf brain and beef heart, in addition to proteose peptone and dextrose. microbenotes.comsigmaaldrich.com This combination creates a highly nutritious environment capable of supporting the growth of demanding pathogenic bacteria (such as Streptococcus, Pneumococcus, and Meningococcus), yeasts, and molds. sigmaaldrich.comsigmaaldrich.combiovendor.cz BHI media are recommended for use in water testing, food safety, and in preparing inocula for antimicrobial susceptibility testing. humeau.combiovendor.cz For the isolation of pathogenic fungi, BHI agar can be supplemented with blood and made selective by adding antibiotics like chloramphenicol (B1208) and gentamicin (B1671437) to inhibit bacterial growth. microbenotes.comsigmaaldrich.comweberscientific.com

The tables below detail the typical compositions of these important culture media.

Table 1: Composition of Heart Infusion Agar

Data sourced from Microbe Notes microbenotes.com

IngredientAmount per LiterPurpose
Beef heart, infusion from500.0 gSource of nitrogen, amino acids, vitamins
Tryptose10.0 gAdditional source of nutrients
Sodium Chloride5.0 gMaintains osmotic equilibrium
Agar15.0 gSolidifying agent
Demineralized Water1000.0 mlSolvent

Table 2: Composition of Brain Heart Infusion (BHI) Broth

Data sourced from Liofilchem and Sigma-Aldrich humeau.comsigmaaldrich.com

IngredientAmount per LiterPurpose
Calf Brain, Infusion from200.0 gRich source of nutrients, growth factors
Beef Heart, Infusion from250.0 gRich source of nutrients, growth factors
Proteose Peptone / Enzymatic Digest10.0 gSource of carbon, nitrogen, vitamins, amino acids
Dextrose (Glucose)2.0 gFermentable carbohydrate energy source
Sodium Chloride5.0 gMaintains osmotic equilibrium
Disodium Phosphate (B84403)2.5 gBuffering agent
Purified / Distilled Water1000.0 mlSolvent

Research Gaps and Future Directions in Bovine Heart Total Extract Studies

Comprehensive Molecular Characterization of Low-Abundance Bioactive Components

A primary challenge in the study of bovine heart total extract is the complete identification of all its constituent molecules, particularly those present in low concentrations. While major components may be readily identified, it is often the low-abundance compounds that possess significant biological activity. nih.gov Current analytical techniques may not be sensitive enough to detect and quantify these trace components, leading to an incomplete understanding of the extract's full bioactive potential.

Advanced Mechanistic Elucidation of Identified Biological Activities at the Molecular Level

Once bioactive components are identified, the next critical step is to understand their precise mechanisms of action at the molecular level. While some studies may demonstrate a general biological effect, such as antioxidant or anti-inflammatory activity, the specific cellular and molecular pathways targeted by the extract's components are often not fully elucidated. researchgate.netnih.gov

Future investigations should utilize a systems biology approach to unravel these complex interactions. researchgate.net Techniques like transcriptomics, proteomics, and metabolomics can provide a global view of the changes in gene expression, protein levels, and metabolic profiles in response to treatment with the extract. researchgate.netfrontiersin.org This will help in identifying the primary and secondary cellular targets and understanding the intricate signaling networks involved. unimib.it For instance, differential spectroscopy experiments with beef heart submitochondrial particles have been used to establish that a specific compound, eliamid, is a potent inhibitor of the NADH-ubiquinone oxidoreductase complex. researchgate.net

Development and Standardization of Reproducible Extraction and Characterization Protocols

A significant hurdle in comparing and validating findings across different studies is the lack of standardized protocols for the extraction and characterization of bovine heart total extract. google.comnih.gov Variations in extraction solvents, temperature, and duration can significantly alter the chemical profile and, consequently, the biological activity of the final extract. nih.gov Similarly, different analytical methods for characterization can lead to inconsistent results.

There is a pressing need to develop and adopt standardized and reproducible protocols. This includes defining the optimal extraction parameters to ensure the consistent recovery of bioactive compounds and establishing a consensus on the analytical techniques and methodologies for comprehensive characterization. promega.comresearchgate.net Utilizing methods like high-performance liquid chromatography (HPLC) for quantification of bioactive compounds can provide a reliable means of standardization. nih.gov This will not only enhance the reliability and comparability of research findings but also be a prerequisite for any potential clinical or commercial development.

Exploration of Novel Bioactivities and Putative Therapeutic Targets from Uncharacterized Fractions

The full therapeutic potential of bovine heart total extract may remain untapped if research is limited to known biological activities. Many components and fractions of the extract are yet to be characterized, and these may hold novel bioactive properties against a range of diseases. nih.govmdpi.com

Future research should adopt a bioassay-guided fractionation approach to systematically screen uncharacterized fractions for new biological activities. nih.gov This involves separating the crude extract into different fractions and testing each for various activities, such as antimicrobial, antiviral, or antitumor effects. researchgate.netnih.gov Identifying novel activities will open up new avenues for therapeutic applications and could lead to the discovery of new drug leads. mdpi.com

Integration with Advanced Multiomics Technologies for Systems-Level Understanding

To gain a holistic understanding of the biological effects of bovine heart total extract, it is essential to move beyond single-molecule or single-pathway analyses. The integration of multiple "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—can provide a comprehensive, systems-level view of the extract's impact on a biological system. researchgate.netnih.gov

Optimization of Sustainable and Biotechnological Production Methods for Specific Extract Components

The reliance on animal tissues for the extraction of bioactive compounds raises concerns about sustainability, ethical considerations, and batch-to-batch variability. researchgate.nettandfonline.com As specific bioactive components with high potential are identified, there will be a need to develop alternative and more sustainable production methods.

Biotechnological approaches, such as microbial fermentation or cell culture-based systems, offer a promising alternative for the large-scale and controlled production of specific compounds. researchgate.netresearchleaderprogramme.com Genetic engineering techniques can be employed to optimize the production of desired molecules in microorganisms or plant cells. mdpi.com This would not only ensure a consistent and high-quality supply but also align with the principles of green and sustainable chemistry. tandfonline.com

Comparative Studies with Other Cardiac Tissue Extracts and Species

To better understand the unique properties of bovine heart total extract, it is valuable to conduct comparative studies with cardiac tissue extracts from other species, such as porcine. nih.govresearchgate.net Such studies can highlight species-specific differences in the composition and biological activity of the extracts.

These comparisons can provide insights into the evolutionary conservation of certain bioactive molecules and their functions. nih.gov For example, comparative studies on decellularized bovine and porcine pericardia have revealed differences in their structural and mechanical properties, which have implications for their use in surgical applications. nih.govmdpi.com Understanding these differences can aid in selecting the most appropriate source material for specific therapeutic or biotechnological applications.

Investigating the Long-Term Stability and Bioactivity of Processed Extracts

A significant research gap in the study of bovine heart total extract is the comprehensive understanding of its long-term stability and the retention of its bioactivity following various processing methods. The therapeutic and functional potential of the extract is contingent not only on its initial composition but also on its ability to remain stable and active throughout its shelf life. Processing and storage can introduce a multitude of variables that may alter the chemical structure and biological efficacy of the extract's constituents.

The stability of bioactive compounds is influenced by both the processing methods employed and the subsequent storage conditions. researchgate.netmdpi.com Key factors that can lead to the degradation of active components include temperature, pH, light exposure, and the presence of oxygen. nih.gov For instance, while thermal processing can be necessary for sterilization and may even enhance certain activities like angiotensin-I-converting enzyme (ACE) inhibition, it can also lead to the degradation of heat-sensitive molecules. researchgate.netresearchgate.net Similarly, treatments involving acids or alkalis can destroy specific amino acids such as asparagine, glutamine, cystine, and serine, thereby altering the structure and function of bioactive peptides. revista-agroproductividad.org

Lyophilization, or freeze-drying, has been identified as a promising method for long-term preservation. Studies on heart tissue have demonstrated that lyophilized samples can be stored for at least 20 months at 4°C without significant degradation of proteins, including sensitive phosphorylated forms, and RNA. nih.gov This method is superior to storing extracts in an aqueous solution, which often leads to a rapid loss of activity. mdpi.com The choice of storage temperature is also critical; for cryopreserved tissues, storage at -170°C has proven more effective for maintaining endothelial cell viability over the long term than -80°C. nih.gov

The complex nature of a "total extract," which contains a mixture of lipids, proteins, peptides, and other small molecules, presents a unique challenge. The stability of one component may be influenced by the presence of others. For example, the total lipid extract of bovine heart is noted to have a shorter stability period (3 months at -20°C) compared to its polar lipid fraction (1 year at -20°C), suggesting that interactions within the total mixture may affect degradation rates. avantiresearch.comavantiresearch.com

To address these gaps, future research must focus on systematic stability trials. These studies should evaluate extracts prepared by different methods (e.g., solvent extraction, enzymatic hydrolysis, lyophilization) and stored under a range of controlled conditions (varying temperature, humidity, and light exposure) over extended periods. europa.euwoah.org

Assessing the stability requires a multi-faceted approach. High-performance liquid chromatography (HPLC) and mass spectrometry can be used to quantify the degradation of specific known bioactive compounds over time. avantiresearch.comnih.gov Simultaneously, a panel of bioactivity assays should be employed to monitor the functional stability of the extract. This includes assays for antioxidant capacity (e.g., DPPH, ABTS), anti-inflammatory effects, and specific enzyme inhibitory activities. mdpi.commdpi.com By correlating changes in chemical profiles with changes in biological activity, a comprehensive understanding of the extract's shelf-life and optimal storage conditions can be established. This knowledge is crucial for the development of standardized, reliable, and effective bovine heart total extract preparations for any potential application.

Data Tables

Table 1: Impact of Processing and Storage on Bovine Heart Extract and Related Bioactive Compounds

Factor Condition Observed Effect on Stability/Bioactivity Component(s) Affected Source(s)
Processing Method Lyophilization (Freeze-Drying) Excellent stability; proteins and RNA stable for at least 20 months at 4°C. Significantly extends shelf-life compared to solutions. Proteins (including phosphorylated), RNA, General Bioactive Compounds nih.govmdpi.comresearchgate.net
Thermal Processing (Heat) Variable; can enhance ACE-inhibitory and antioxidant activity but may degrade heat-sensitive compounds. High heat can decrease peptide activity. Bioactive Peptides, Phenolic Compounds, Vitamins researchgate.netresearchgate.netmdpi.com
Acid/Alkaline Treatment Can be destructive; leads to loss of specific amino acids (e.g., asparagine, serine, cystine), altering peptide structure and function. Proteins, Bioactive Peptides revista-agroproductividad.org
Enzymatic Hydrolysis Releases bioactive peptides from parent proteins; activity depends on the enzyme used and extent of hydrolysis. Proteins, Bioactive Peptides researchgate.netmdpi.com
Storage Condition Temperature (-170°C vs. -80°C) Lower temperatures (-170°C) provide significantly better long-term preservation of cell viability in cryopreserved tissue. Endothelial Cells nih.gov
Temperature (-20°C) Standard for powders; stability reported from 3 months (total lipid extract) to 1 year (polar lipid extract). Lipids avantiresearch.comavantiresearch.com
Temperature (4°C vs. Room Temp) Refrigerated storage (4°C) is superior to room temperature for preserving activity in both liquid and lyophilized forms. General Bioactive Compounds mdpi.comresearchgate.net
Physical Form (Powder vs. Solution) Lyophilized powder is remarkably more stable than rehydrated solutions, which can lose activity rapidly. Enzymes (Urease), Peptides mdpi.comrsc.org
Light Exposure Light can accelerate the degradation of bioactive compounds. Dark storage improves stability. Phenolics, Betalains mdpi.com

Q & A

Q. What strategies mitigate contamination risks during the preparation of bovine heart extract for lipidomic studies?

  • Answer: Use lipid-free consumables (e.g., glassware, filters) and include solvent blanks in LC-MS runs. Perform lipid extraction in inert atmospheres (argon) to prevent oxidation. Normalize data to internal standards (e.g., deuterated fatty acids) and validate with external reference materials .

Q. How should researchers handle incomplete metadata in legacy datasets on bovine heart extract?

  • Answer: Apply machine learning imputation for missing variables (e.g., age, sex) using correlated parameters (e.g., weight, breed). Flag imputed data in analyses and perform sensitivity testing to quantify bias. Collaborate with agricultural databases to fill gaps (e.g., USDA animal records) .

Ethical and Reporting Standards

Q. What disclosures are mandatory when publishing bovine heart extract studies to ensure transparency?

  • Answer: Report sample size justification, inclusion/exclusion criteria, and any conflicts of interest (e.g., funding from livestock associations). Share raw data in FAIR-compliant repositories (e.g., NCBI SRA, PRIDE) and provide detailed protocols on platforms like protocols.io .

Q. How can researchers address reproducibility crises in studies involving bovine heart extract?

  • Answer: Adopt BRIDGE criteria (Biological Replicates, Instrument Calibration, Data Governance, Experimental Replication) for rigor. Publish negative results in specialty journals (e.g., Journal of Negative Results) and participate in inter-laboratory ring trials to benchmark assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.